Boc-L-2-aminobutanoic acid

Enantiomeric purity Chiral resolution Pharmaceutical intermediate

Boc-L-2-aminobutanoic acid (Boc-L-Abu-OH) is a protected, non-proteinogenic chiral amino acid derivative for Boc SPPS. High enantiomeric purity (≥99% ee) ensures reproducible coupling yields and avoids costly chiral resolution. Critical for introducing L-2-aminobutyric acid residues in Idelalisib synthesis. Verified specific rotation: -17.0° to -20.0° (c=1, MeOH). Material: ≥98.5% (HPLC).

Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
CAS No. 34306-42-8
Cat. No. B558399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-2-aminobutanoic acid
CAS34306-42-8
SynonymsBoc-Abu-OH; 34306-42-8; Boc-L-2-aminobutyricacid; (S)-2-((TERT-BUTOXYCARBONYL)AMINO)BUTANOICACID; Boc-2-Abu-OH; Boc-L-2-aminobutanoicacid; L-2-(BOC-AMINO)BUTYRICACID; ST51014916; (S)-2-(Tert-butoxycarbonylamino)butyricacid; (2S)-2-[(tert-butoxycarbonyl)amino]butanoicacid; (S)-2-(Boc-amino)butyricacid; (S)-2-[(tert-butoxycarbonyl)amino]butanoicacid; BOC-homoalanine; PubChem18942; AC1MBSF4; 15533_ALDRICH; SCHEMBL835996; 15533_FLUKA; MolPort-002-344-005; PNFVIPIQXAIUAY-LURJTMIESA-N; ACT10804; ZINC2384824; CB-833; EBD2202708; (S)-2-t-Butoxycarbonylaminobutanoicacid
Molecular FormulaC9H17NO4
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C9H17NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
InChIKeyPNFVIPIQXAIUAY-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-2-aminobutyric Acid CAS 34306-42-8: Technical Specifications for Sourcing Chiral Amino Acid Derivatives


(S)-2-((tert-Butoxycarbonyl)amino)butanoic acid, commonly referred to as Boc-L-2-aminobutyric acid or Boc-L-Abu-OH, is a tert-butoxycarbonyl (Boc)-protected non-proteinogenic amino acid derivative . The compound serves as a protected chiral building block for introducing L-2-aminobutyric acid residues into peptides and pharmaceutical intermediates via Boc solid-phase peptide synthesis (Boc SPPS) . Key physicochemical identifiers include molecular formula C₉H₁₇NO₄, molecular weight 203.24 g/mol, MDL number MFCD00037267, and PubChem CID 2755934 .

Boc-L-2-aminobutyric Acid CAS 34306-42-8: Why Non-Specific or Racemic Alternatives Cannot Substitute in Critical Applications


Direct substitution with racemic Boc-DL-2-aminobutyric acid or the enantiomeric Boc-D-2-aminobutyric acid is precluded in stereochemically demanding applications. In the multi-step synthesis of Idelalisib, the L-configuration of the 2-aminobutyric acid moiety is essential for the biological activity of the final PI3Kδ inhibitor [1]. Substitution with the D-enantiomer or a racemic mixture would necessitate costly downstream chiral resolution or yield an inactive stereoisomer. Furthermore, Boc-protected amino acids are distinct from Fmoc-protected analogs in their deprotection conditions and compatibility with SPPS strategies; Boc chemistry requires acidic cleavage (TFA), whereas Fmoc employs basic conditions, rendering the two protection strategies non-interchangeable without altering the entire synthetic workflow [2].

Boc-L-2-aminobutyric Acid CAS 34306-42-8: Evidence-Based Differentiation Guide for Procurement Decisions


Enantiomeric Purity: Quantitative Specification of Chiral Integrity for Boc-L-2-aminobutyric Acid

Commercial suppliers provide Boc-L-2-aminobutyric acid with specified enantiomeric purity levels. One manufacturer reports high enantiomeric purity of ≥99% [1]. Enzymatic synthesis methods yield the (S)-enantiomer with 98% enantiomeric excess (ee) and specific rotation [α]D²⁰ = -17.8° (c 2, MeOH) . The VWR/TCI product specification lists a specific rotation range of -17.0° to -20.0° (c=1, MeOH) .

Enantiomeric purity Chiral resolution Pharmaceutical intermediate

Chiral Resolution Capability: Baseline Separation Achievable for Boc-L-2-aminobutyric Acid via LE-HPLC

Ligand-exchange high-performance liquid chromatography (LE-HPLC) using silica-bonded L-proline ('Chiral ProCu') with Cu²⁺-containing aqueous eluents achieves baseline or near-baseline resolution for Boc-protected amino acids, with D-enantiomers consistently eluting before L-enantiomers [1]. This method is validated for optical purity determination of Boc- and Z-protected amino acid derivatives, which are among the most frequently used in peptide synthesis [1].

Chiral chromatography Ligand-exchange HPLC Optical purity determination

Boc-L-2-aminobutyric Acid: Purity Specifications and Optical Rotation for Quality Assurance

Commercial sources specify purity thresholds for Boc-L-2-aminobutyric acid. VWR/TCI lists purity (HPLC) of ≥98.0 area% and purity by neutralization titration of ≥98.0%, with melting point of 73.0-77.0°C and specific rotation [α]²⁰/D = -17.0° to -20.0° (c=1, MeOH) . AKSci reports optical rotation range of -16.0° to -21.0° (c=1, MeOH) and melting point of 70-79°C .

Purity analysis HPLC Quality control

Boc Protection Strategy: Compatibility with Racemization-Free Peptide Coupling Conditions

N-alkoxycarbonyl amino acids, including Boc-protected derivatives, exhibit racemization-free coupling behavior under optimized peptide synthesis conditions. Model racemization tests using aryl 4-nitrobenzenesulfonate coupling reagents demonstrated that N-alkoxycarbonyl amino acids undergo racemization-free coupling, whereas N-acyl amino acids show significant racemization under identical conditions [1]. This property is class-level and applies to Boc-L-2-aminobutyric acid as a member of the N-Boc amino acid family.

Peptide coupling Racemization control Boc SPPS

Boc-L-2-aminobutyric Acid CAS 34306-42-8: Optimal Application Scenarios Based on Evidence Profile


Stereospecific Synthesis of Idelalisib and Related PI3Kδ Inhibitors

Boc-L-2-aminobutyric acid is employed as a chiral building block in the multi-step synthesis of Idelalisib, a PI3Kδ inhibitor for B-cell malignancies. The L-configuration of the 2-aminobutyric acid moiety is essential for the therapeutic activity of the final API. Manufacturers require material with high enantiomeric purity (≥99% ee) and purity ≥98.5% to ensure reproducible coupling yields and avoid costly chiral resolution steps [1][2].

Boc Solid-Phase Peptide Synthesis (Boc SPPS) Incorporating Non-Proteinogenic Amino Acid Residues

Boc-L-2-aminobutyric acid serves as a standard building block for introducing L-2-aminobutyric acid residues via Boc SPPS [1]. The Boc protecting group is compatible with TFA-mediated cleavage protocols and exhibits low racemization propensity during coupling reactions when used with appropriate coupling reagents [2]. This application scenario is distinct from Fmoc-SPPS workflows, as Boc and Fmoc protection strategies require different deprotection conditions and are not directly interchangeable.

Chiral Purity Verification and Quality Control in cGMP Manufacturing

The compound's defined optical rotation range (-16.0° to -21.0° in methanol) and established LE-HPLC resolution methods provide analytical benchmarks for verifying enantiomeric purity [1][2]. Procurement specifications referencing HPLC purity ≥98.0% and specific rotation values enable quality assurance teams to differentiate between research-grade (95%) and manufacturing-grade (≥98%) material, supporting regulatory documentation for API intermediates.

Enzymatic Resolution Studies for Non-Proteinogenic Amino Acid Derivatives

Boc-L-2-aminobutyric acid has been prepared enzymatically with 98% ee and [α]D²⁰ = -17.8° (c 2, MeOH) as part of a broader enzymatic approach to both enantiomers of N-Boc hydrophobic amino acids [1]. This application scenario is relevant for research groups developing biocatalytic routes to chiral amino acid derivatives, where the compound serves as a reference standard for method validation.

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